Cas no 2734775-35-8 (5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene)
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene
-
- Inchi: 1S/C9H10BrFO/c1-6-3-8(10)4-7(5-12-2)9(6)11/h3-4H,5H2,1-2H3
- InChI Key: VISOHASBRLTIRA-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(C=C1Br)COC)F)C
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB605623-250mg |
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene; . |
2734775-35-8 | 250mg |
€161.30 | 2024-07-19 | ||
| abcr | AB605623-1g |
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene; . |
2734775-35-8 | 1g |
€271.50 | 2024-07-19 | ||
| abcr | AB605623-5g |
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene; . |
2734775-35-8 | 5g |
€833.90 | 2024-07-19 | ||
| abcr | AB605623-10g |
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene; . |
2734775-35-8 | 10g |
€1379.10 | 2024-07-19 | ||
| Aaron | AR022IED-1g |
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene |
2734775-35-8 | 95% | 1g |
$291.00 | 2025-02-13 | |
| Aaron | AR022IED-5g |
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene |
2734775-35-8 | 95% | 5g |
$873.00 | 2025-02-13 |
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene Suppliers
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene: A Comprehensive Overview
The compound 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene (CAS No. 2734775-35-8) is a highly specialized aromatic compound with a unique structure that combines bromine, fluorine, and methoxymethyl substituents on a benzene ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The benzene ring serves as the central framework, with substituents at positions 1, 2, 3, and 5, creating a molecule with distinct electronic and steric properties.
Recent studies have highlighted the importance of halogen substitution patterns in aromatic compounds for tuning their reactivity and bioavailability. In the case of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene, the presence of bromine and fluorine atoms at positions 5 and 2, respectively, introduces significant electron-withdrawing effects. These effects enhance the molecule's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and electrophilic addition. Additionally, the methoxymethyl group at position 1 provides a flexible linker that can be further functionalized to create derivatives with enhanced properties.
The methyl group at position 3 contributes to the molecule's stability by reducing steric hindrance and improving solubility in organic solvents. This feature is particularly advantageous in drug design, where solubility is a critical factor for bioavailability. Recent research has explored the use of this compound as a precursor for synthesizing bioactive molecules targeting specific enzymes and receptors. For instance, derivatives of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene have shown promise in inhibiting kinases involved in cancer progression.
In terms of synthesis, 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is typically prepared through multi-step organic synthesis involving Friedel-Crafts alkylation, halogenation, and protection/deprotection strategies. The use of directing groups plays a crucial role in ensuring regioselectivity during these reactions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, making it more efficient and scalable.
The physicochemical properties of this compound have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, stability under different conditions, and interactions with other molecules. For example, computational studies have revealed that the bromine atom at position 5 significantly influences the molecule's electronic distribution, making it more susceptible to nucleophilic attack compared to other halogenated derivatives.
From an environmental perspective, understanding the fate and transport of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that this compound undergoes rapid transformation under microbial action due to the presence of electron-withdrawing groups that facilitate enzymatic cleavage.
In conclusion, 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene (CAS No. 2734775-35-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block for synthesizing complex molecules with tailored functionalities. As research continues to uncover its potential uses and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.
2734775-35-8 (5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene) Related Products
- 933671-89-7(5-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL)
- 337535-43-0(4-Bromo-1-fluoro-2-(methoxymethyl)benzene)
- 188723-93-5(4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene)
- 188723-65-1(2-BUTYN-1-OL, 4-[(5-BROMO-2-FLUOROPHENYL)METHOXY]-)
- 99725-13-0(5-Bromo-2-fluorobenzyl alcohol)
- 261723-32-4((3-Bromo-2-fluorophenyl)methanol)
- 1307255-11-3(1-Bromo-2-fluoro-3-(methoxymethyl)benzene)
- 188582-62-9((4-bromo-2-fluorophenyl)methanol)
- 188723-66-2(1-Butanol, 4-[(5-bromo-2-fluorophenyl)methoxy]-)
- 95068-02-3(4-bromo-2-fluoro-1-(methoxymethyl)benzene)